Pyriculol

描述

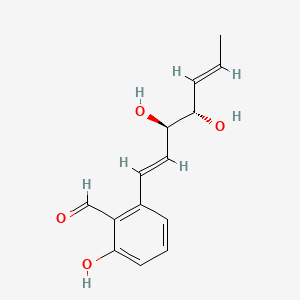

Structure

3D Structure

属性

分子式 |

C14H16O4 |

|---|---|

分子量 |

248.27 g/mol |

IUPAC 名称 |

2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |

InChI |

InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14+/m0/s1 |

InChI 键 |

YUQDGJSYYKKISE-COOXUBAGSA-N |

SMILES |

CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |

手性 SMILES |

C/C=C/[C@@H]([C@@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |

规范 SMILES |

CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |

同义词 |

pyriculol |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture of Pyriculol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biosynthetic pathway, and biological activity of Pyriculol, a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae) and Magnaporthe grisea.[1][2] This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and agrochemical development.

Chemical Structure and Properties

This compound is a polyketide compound belonging to the salicylaldehyde (B1680747) family of natural products.[3] It is characterized by a heptadienyl side chain attached to a salicylaldehyde core. The precise stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[(1E,3R,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde | [1][4] |

| Molecular Formula | C14H16O4 | [1][4][5] |

| Molecular Weight | 248.27 g/mol | |

| CAS Number | 24868-59-5 | [1][5] |

| SMILES | C/C=C/--INVALID-LINK--O)C=O)O">C@@HO | [1][4][5] |

| InChIKey | YUQDGJSYYKKISE-COOXUBAGSA-N | [1][5] |

This compound is classified as a heptaketide, a triol, a secondary allylic alcohol, a homoallylic alcohol, a member of benzaldehydes, and a member of phenols.[1] It has several known analogs, including dihydrothis compound, pyriculariol, and epi-pyriculol, which differ in the oxidation state of the aldehyde group or the stereochemistry of the diol.[6][7][8] The aldehyde-type analogs, such as this compound, are known to induce lesion-like necrosis on rice leaves, whereas the alcohol-type derivatives are inactive.[6][7]

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | See supplementary data of original publication for detailed shifts and coupling constants. | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | See supplementary data of original publication for detailed chemical shifts. | [1] |

| Specific Rotation [α]D²² | +41.3° | [8] |

Biosynthesis of this compound

The biosynthesis of this compound in Magnaporthe oryzae is governed by a polyketide synthase (PKS) gene cluster. The core enzyme, MoPKS19, is responsible for the assembly of the polyketide backbone.[9] The biosynthetic pathway involves a series of modifications, including reductions and oxidations, to yield the final product. A key regulatory feature of this compound's bioactivity is the interconversion between the active aldehyde form (this compound) and the inactive alcohol form (dihydrothis compound). This process is controlled by specific oxidoreductases.[6][10]

Experimental Protocols

Isolation and Purification of this compound Analogs

The following protocol is a generalized procedure for the isolation of this compound and its analogs from fungal cultures of P. grisea.

-

Fungal Culture: Inoculate P. grisea into Potato Dextrose Broth (PDB) and incubate in a shaker culture for 14 days at room temperature.

-

Extraction: Remove the mycelium by centrifugation and filtration. The resulting culture filtrate is lyophilized. The lyophilized material is redissolved in distilled water and extracted with ethyl acetate.

-

Chromatography: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and evaporated under reduced pressure. The resulting crude extract is then subjected to column chromatography on silica (B1680970) gel, eluting with a chloroform/isopropanol gradient.

-

Purification: Fractions containing this compound analogs are further purified by thin-layer chromatography (TLC) to yield the pure compounds.[11]

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is available for the quantification of epi-Pyriculol, a stereoisomer of this compound.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detection: UV detection at a wavelength determined by the absorption maximum of the analyte.

-

Quantification: A calibration curve is generated using a purified standard of the analyte. The concentration in unknown samples is determined by comparing the peak area to the calibration curve.[12]

Table 3: Production of epi-Pyriculol by Pyricularia grisea Isolates

| Isolate Number | P. grisea Isolate | Production Yield (mg/L) at regular pH | Production Yield (mg/L) at pH 2 |

| 1 | CB 5B2 | 0.30 | 0.00 |

| 2 | SNM 2-1A3 | 1.80 | 1.95 |

| 3 | SNM 3-2B | 0.00 | 0.00 |

| 4 | SNM 4B1 | 0.00 | 0.00 |

| 5 | SNM 4B3 | 0.00 | 0.00 |

| 6 | SNM 5A1 | 0.00 | 0.00 |

| 7 | SNM 5A2 | 2.13 | 2.30 |

| 8 | SNM 5B1 | 0.00 | 0.00 |

| 9 | SNM 5B2 | 0.00 | 0.00 |

| 10 | SNM 5C | 0.00 | 0.00 |

| 11 | SNM 6A | 0.00 | 0.00 |

| 12 | SNM 6B | 0.00 | 0.00 |

Adapted from Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris).[13]

Phytotoxicity Assay

The phytotoxic activity of this compound can be assessed using a leaf necrosis assay.

-

Plant Material: Use leaf segments from a susceptible plant species, such as the dwarf indica rice cultivar CO39.

-

Sample Application: Dissolve the purified compound or crude extract in a suitable solvent. Apply droplets of the sample solution to the surface of the fixed leaves.

-

Incubation: Incubate the treated leaves under controlled conditions of light, temperature, and humidity.

-

Observation: Document the development of necrotic lesions by photography at regular intervals (e.g., 5 days post-application).[14]

Conclusion

This compound remains a molecule of significant interest due to its potent phytotoxic properties and its role in the pathogenicity of the rice blast fungus. A thorough understanding of its chemical structure, biosynthesis, and mechanism of action is critical for the development of novel fungicides and for managing rice blast disease. The information and protocols presented in this guide offer a solid foundation for further research into this fascinating natural product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fs.usda.gov [fs.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbiologyresearch.org [microbiologyresearch.org]

Pyriculol: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Magnaporthe oryzae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriculol is a phytotoxic polyketide produced by the ascomycete fungus Magnaporthe oryzae, the causal agent of rice blast disease, one of the most destructive diseases of rice worldwide.[1][2] First isolated and characterized for its ability to induce lesions on rice leaves, this compound and its derivatives have been the subject of extensive research to understand their biosynthesis, biological activity, and potential role in the fungus-host interaction.[3][4] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthetic pathway of this compound, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular and experimental processes. While initial findings suggested this compound could be a virulence factor, subsequent genetic studies have shown that it is not essential for the pathogenicity of M. oryzae.[4][5]

Discovery and Biological Activity

This compound was first isolated from Pyricularia oryzae (the anamorph of M. oryzae) as a phytotoxic substance capable of causing necrotic lesions on rice leaves, a characteristic symptom of rice blast disease.[3][5] This observation led to the hypothesis that this compound could be a key virulence factor in the pathogenesis of M. oryzae. However, subsequent studies involving targeted gene knockouts of the this compound biosynthetic pathway revealed that mutants unable to produce this compound were still as pathogenic as the wild-type strain, indicating that this compound is not required for infection.[4][5]

Despite not being essential for infection, this compound and its isomer, pyriculariol, are the primary lesion-inducing secondary metabolites produced by M. oryzae under specific laboratory conditions.[3][5] The aldehyde forms of this compound analogs are known to induce phytotoxic effects.[6][7]

A number of this compound-related compounds have been isolated from M. oryzae, including pyriculariol, dihydrothis compound, and dihydropyriculariol.[6] A newer related phytotoxin, pyricuol, has also been identified.[8]

Isolation and Purification of this compound and its Derivatives

The isolation of this compound and its related metabolites from M. oryzae cultures is a multi-step process involving fungal fermentation, solvent extraction, and chromatographic separation.

Fungal Culture and Fermentation

M. oryzae strains, such as 70-15, are typically grown in a complete medium (CM) for several days to generate sufficient mycelial biomass.[5][9] The mycelium is then transferred to a minimal medium (MM) or a rice-extract medium (REM) to induce the production of secondary metabolites.[5][9] Optimal production of this compound has been observed in REM.[10]

Extraction and Chromatographic Purification

The culture filtrate is the primary source for extracting this compound and its derivatives. The general workflow for extraction and purification is outlined below.

Quantitative Data from a Representative Isolation

The following table summarizes the yields of this compound and its derivatives from a large-scale fermentation of M. oryzae as reported by Jacob et al. (2017).

| Compound | Retention Time (min) | Isolated Yield (mg) |

| Dihydropyriculariol | 26.5 | 1.5 |

| Dihydrothis compound | 27.0 - 27.5 | 3.4 |

| Pyriculariol | 48.5 - 49.0 | 7.3 |

| This compound | 6.0 (in a different run) | 28.0 |

| Data sourced from Jacob et al., 2017.[5] |

Structural Elucidation

The structure of this compound and its analogs is determined using a combination of spectroscopic techniques.

Spectroscopic Data

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is used for the initial analysis and molecular weight determination of the compounds.[9][10] Final structural confirmation and elucidation are achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Methods |

| This compound | C₁₄H₁₆O₄ | 248.27 | HPLC-MS, ¹H NMR, ¹³C NMR |

| Data for this compound sourced from PubChem CID 16219668.[11] |

Detailed ¹H and ¹³C NMR data for this compound and its derivatives can be found in the supplementary materials of the study by Jacob et al. (2017).[10]

Biosynthesis of this compound

The biosynthesis of this compound in M. oryzae is governed by a specific gene cluster, with the core structure being assembled by a polyketide synthase (PKS).

The MoPKS19 Gene Cluster

Genetic studies have identified the MoPKS19 gene as encoding the polyketide synthase essential for this compound production.[3][5] Inactivation of MoPKS19 results in a mutant strain unable to produce this compound, pyriculariol, or their dihydro derivatives.[3] The MoPKS19 gene cluster also contains other key enzymes and transcription factors that regulate the biosynthetic pathway.[9]

Key Genes in the this compound Biosynthetic Pathway

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| MoPKS19 | Polyketide Synthase | Catalyzes the formation of the core polyketide backbone of this compound.[3] |

| MoC19OXR1 | Oxidase | Involved in the conversion of dihydrothis compound to this compound. Overexpression leads to the exclusive production of this compound.[3][4] |

| PYC7 | Aldo/keto reductase | Responsible for the reduction of aldehyde forms (this compound, pyriculariol) to their alcohol forms (dihydrothis compound, dihydropyriculariol).[7][12] |

| MoC19TRF1 | Transcription Factor | Negative regulator of MoPKS19 gene expression.[3][4] |

| MoC19TRF2 | Transcription Factor | Negative regulator of MoPKS19 gene expression.[3][4] |

Proposed Biosynthetic Pathway

The biosynthesis of this compound and its derivatives is a regulated process involving oxidation and reduction steps. The current understanding of the pathway suggests an interconversion between the alcohol and aldehyde forms, controlled by specific oxidoreductases.

Experimental Protocols

This section provides a general methodology for the key experiments related to the study of this compound.

Protocol for this compound Extraction and Analysis

-

Fungal Culture: Inoculate M. oryzae in 500 mL flasks containing 200 mL of complete medium (CM) and incubate for 72 hours at 26°C with shaking (120 rpm).[5]

-

Induction of Secondary Metabolism: Transfer the mycelium to a rice-extract medium (REM) and continue incubation under the same conditions. Samples for analysis can be taken at various time points (e.g., 8 hours).[5]

-

Extraction: Lyophilize the culture filtrate and extract the residue with ethyl acetate. Evaporate the solvent to obtain a crude extract.[9]

-

Solid-Phase Extraction (SPE): Fractionate the crude extract using a C18 silica (B1680970) column with a stepwise gradient of acetonitrile (B52724) in water.[9][10]

-

Preparative HPLC: Purify the this compound-containing fraction using a preparative C18 HPLC column with an acetonitrile/water gradient.[9][10]

-

Analytical HPLC-MS: Analyze the crude extracts and purified fractions on an analytical C18 column with a suitable gradient. Record mass spectra using atmospheric pressure chemical ionization (APCI) in both positive and negative modes.[9][10]

-

NMR Analysis: Dissolve the purified compounds in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz).[9][10]

Protocol for Phytotoxicity Assay

-

Plant Material: Use leaf segments from 21-day-old rice plants (e.g., cultivar CO39).[5][9]

-

Sample Preparation: Dissolve the crude extracts or pure compounds in water containing 0.2% (w/v) gelatin.[9]

-

Application: Apply 10 µL droplets of the sample solution onto the surface of the fixed rice leaves. Use a solvent control for comparison.[9]

-

Incubation and Observation: Incubate the leaves under controlled conditions (e.g., 16h light/8h dark cycle, 28°C, 90% humidity) and observe for the formation of lesions over several days.[9]

Conclusion

This compound remains a significant secondary metabolite of M. oryzae due to its potent phytotoxicity. While it is not a primary determinant of the fungus's pathogenicity, its biosynthesis is a complex and tightly regulated process that offers a valuable model for studying secondary metabolism in plant pathogenic fungi. The detailed protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry, biology, and potential applications of this compound and other natural products from M. oryzae.

References

- 1. DSpace [research-repository.griffith.edu.au]

- 2. Analysis of the Secondary Metabolism in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. 2-((1E,3R,4S,5E)-3,4-Dihydroxy-1,5-heptadien-1-yl)-6-hydroxybenzaldehyde | C14H16O4 | CID 13873378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Pyriculol as a Fungal Secondary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriculol and its analogs are polyketide secondary metabolites produced by the phytopathogenic fungus Magnaporthe oryzae (also known as Pyricularia oryzae), the causal agent of rice blast disease. While initially investigated for its potential role in virulence due to its phytotoxic properties, current research indicates that this compound is not essential for the pathogenicity of M. oryzae. This technical guide provides a comprehensive overview of the biosynthesis, regulation, biological activity, and experimental analysis of this compound. Detailed methodologies for key experiments are provided, along with quantitative data and visual representations of the biosynthetic and regulatory pathways to serve as a resource for researchers in mycology, natural product chemistry, and drug development.

Introduction

Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. Magnaporthe oryzae, a model organism for studying plant-pathogen interactions, produces a variety of secondary metabolites, including the polyketide this compound. First isolated from Pyricularia oryzae, this compound was identified as a phytotoxin capable of inducing necrotic lesions on rice leaves.[1][2] This observation led to the hypothesis that it may function as a virulence factor during rice blast disease.

However, subsequent genetic studies involving the knockout of the this compound biosynthetic gene cluster have demonstrated that it is not required for the infection process.[1][2] Despite this, the production of this compound and its derivatives is tightly regulated, and the expression of its biosynthetic genes is induced during the invasive growth of the fungus in planta, suggesting a yet-to-be-fully-elucidated biological role.[1] This guide delves into the current understanding of this compound, offering a technical resource for its study.

Biosynthesis of this compound

This compound is a heptaketide, meaning it is synthesized from seven two-carbon units.[1] The core of its biosynthesis is orchestrated by a set of genes organized in a biosynthetic gene cluster (BGC), with the polyketide synthase MoPKS19 as the central enzyme.[1][2][3]

The MoPKS19 gene cluster includes:

-

MoPKS19 : A highly reducing polyketide synthase responsible for the synthesis of the polyketide backbone.[1][2]

-

MoC19OXR1 : A putative oxidase involved in the conversion of alcohol forms of this compound derivatives to their aldehyde counterparts.[1][3]

-

PYC7 : An aldo/keto reductase responsible for the reduction of the aldehyde forms to the alcohol forms.

-

MoC19TRF1 and MoC19TRF2 : Two transcription factors that act as negative regulators of the gene cluster.[1][2][3]

The biosynthetic process is thought to proceed through the formation of an alcohol precursor, which is then oxidized to the aldehyde form. The various this compound analogs, such as pyriculariol, dihydrothis compound, and dihydropyriculariol, are a result of subsequent reduction and isomerization reactions.

Diagram of the this compound Biosynthetic Pathway

Caption: A simplified diagram of the this compound biosynthetic pathway.

Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level. The expression of the MoPKS19 gene correlates with the production rate of this compound.[1] Two transcription factors, MoC19TRF1 and MoC19TRF2, located within the biosynthetic gene cluster, have been identified as negative regulators of MoPKS19 expression.[1][2][3]

While a direct link has not been definitively established, the broader cAMP-dependent protein kinase A (PKA) signaling pathway is known to be a major regulator of secondary metabolism and pathogenicity in M. oryzae.[4][5] This pathway responds to environmental cues and controls the expression of a wide range of genes. It is plausible that the cAMP/PKA pathway influences the expression of the this compound gene cluster, potentially through the regulation of the MoC19TRF1 and MoC19TRF2 transcription factors. Further research is needed to elucidate the precise signaling cascade.

Diagram of the Putative Regulatory Pathway

Caption: A proposed regulatory pathway for this compound biosynthesis.

Biological Activity

This compound exhibits phytotoxic activity, causing the formation of necrotic lesions on rice leaves.[1][2] This activity is primarily attributed to the aldehyde-containing forms, this compound and pyriculariol, while their alcohol counterparts, dihydrothis compound and dihydropyriculariol, are inactive in this regard.[2] Despite its phytotoxicity, gene knockout studies have conclusively shown that this compound is not essential for the pathogenicity of M. oryzae.[1][2][3] Mutant strains unable to produce this compound are still capable of causing rice blast disease. The precise ecological or physiological role of this compound for the fungus remains an open area of investigation.

Quantitative Data

The production of this compound and its derivatives is highly dependent on the culture conditions.[1][6] Optimal production is often achieved in specific media, such as rice-extract medium (REM) or minimal medium (MM), after a period of growth in a complete medium (CM).[1][2]

Table 1: Yields of this compound and its Derivatives from M. oryzae Fermentation

| Compound | Yield (mg) from 20L Fermentation |

| Crude Extract | 280 |

| This compound | 28 |

| Pyriculariol | 7.3 |

| Dihydrothis compound | 3.4 |

| Dihydropyriculariol | 1.5 |

| Data obtained from a 20-liter fermentation in minimal medium.[2] |

Table 2: Relative Production of this compound over Time in Rice-Extract Medium (REM)

| Time (hours) after transfer to REM | Relative this compound Production (HPLC peak area) |

| 1 | Low |

| 2 | Increasing |

| 4 | Moderate |

| 8 | High (Peak Production) |

| 24 | Decreasing |

| Qualitative representation based on HPLC analysis. Peak production correlates with the highest transcript abundance of MoPKS19.[1] |

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain : Magnaporthe oryzae 70-15 is a commonly used laboratory strain for studying this compound production.[1][2]

-

Media :

-

Complete Medium (CM) : Used for routine growth and maintenance of the fungus.[1][2]

-

Minimal Medium (MM) : A defined medium used to induce secondary metabolite production.[1][2]

-

Rice-Extract Medium (REM) : A medium containing rice leaf extract, which has been shown to enhance this compound production.[1]

-

-

Growth Conditions : Fungal cultures are typically grown at 26-28°C with shaking (e.g., 120 rpm) in liquid media.[1][2]

Extraction and Purification of this compound

This protocol is adapted from Jacob et al. (2017).[2]

-

Fermentation : Inoculate a large volume (e.g., 20 liters) of MM with a seed culture of M. oryzae grown in CM. Ferment at 28°C with aeration and agitation. Monitor this compound production by HPLC.

-

Extraction : Separate the mycelium from the culture fluid by filtration. Extract the culture fluid twice with an equal volume of ethyl acetate.

-

Crude Extract Preparation : Combine the organic phases and dry over anhydrous sodium sulfate. Evaporate the solvent in vacuo to obtain the crude extract.

-

Purification :

-

Subject the crude extract to solid-phase extraction (SPE) using a C18 cartridge.

-

Elute with a stepwise gradient of water and acetonitrile.

-

Further purify the fractions containing this compound and its derivatives using preparative high-performance liquid chromatography (HPLC).

-

Diagram of the Extraction and Purification Workflow

Caption: A flowchart outlining the key steps in this compound extraction and purification.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is a general guide based on methodologies described in the literature.[1]

-

RNA Isolation : Grow M. oryzae under desired conditions (e.g., in CM followed by transfer to REM). Harvest mycelia at different time points and extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, QIAGEN).

-

cDNA Synthesis : Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qRT-PCR : Perform real-time PCR using a SYBR Green-based master mix and primers specific for the target genes (MoPKS19, MoC19OXR1, etc.) and a reference gene (e.g., actin or tubulin) for normalization.

-

Data Analysis : Calculate the relative transcript abundance using the ΔΔCt method.

Phytotoxicity Assay

This protocol is adapted from Jacob et al. (2017).[1]

-

Plant Material : Use leaf segments from 21-day-old rice plants (e.g., cultivar CO39).

-

Assay Setup : Fix the leaf segments on water agar (B569324) plates.

-

Application of Compounds : Apply 10 µl droplets of the test solution (crude extracts or pure compounds dissolved in water with 0.2% gelatin) onto the leaf segments. Use a solvent control.

-

Incubation and Observation : Incubate the plates under controlled conditions (e.g., 16h light/8h dark cycle at 28°C). Observe and document the formation of lesions over several days.

Conclusion and Future Perspectives

This compound, a phytotoxic secondary metabolite from Magnaporthe oryzae, provides an interesting case study in the chemical ecology of plant-pathogenic fungi. While not a primary virulence factor, its regulated production and biological activity suggest a more subtle role in the fungus's lifestyle, possibly in competition with other microorganisms or in modulating the plant environment at later stages of infection.

For researchers and drug development professionals, the this compound biosynthetic pathway offers a well-characterized system for studying polyketide synthesis and its regulation. The enzymes within this pathway could be targets for the development of novel fungicides. Furthermore, the phytotoxic nature of this compound itself, while not directly linked to disease, could be explored for potential herbicidal applications. Future research should focus on elucidating the precise signaling pathways that control this compound production and on identifying the ecological triggers and benefits of its synthesis in the natural environment.

References

- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two Novel Transcriptional Regulators Are Essential for Infection-related Morphogenesis and Pathogenicity of the Rice Blast Fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel transcriptional regulators are essential for infection-related morphogenesis and pathogenicity of the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iarjournals.com [iarjournals.com]

The Phytotoxin Pyriculol: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriculol is a polyketide phytotoxin produced by the ascomycete fungus Magnaporthe oryzae (also known as Pyricularia oryzae), the causal agent of rice blast disease, a major threat to rice production worldwide. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as a phytotoxin. While this compound has been shown to induce necrotic lesions on rice leaves, intriguingly, it is not essential for the pathogenicity of the fungus. This guide will delve into its biosynthesis, its direct effects on plant cells, and the putative signaling pathways involved in its phytotoxicity. The information presented herein is intended to support researchers in the fields of plant pathology, mycology, and herbicide development.

Biosynthesis and Regulation of this compound

This compound is a salicylaldehyde-type phytotoxin, with its aldehyde form being responsible for its biological activity. The alcohol form, dihydrothis compound, is inactive. The biosynthesis of this compound is orchestrated by a gene cluster in M. oryzae, with the polyketide synthase gene MoPKS19 playing a central role. The production of the active aldehyde form is regulated by oxidoreductases within this gene cluster, which catalyze the interconversion between the aldehyde and alcohol forms.

Phytotoxic Effects of this compound on Plant Cells

The primary visible symptom of this compound's phytotoxicity is the formation of necrotic lesions on plant leaves. While the precise molecular mechanism of this necrosis is still under investigation, evidence from studies on related salicylaldehyde-type phytotoxins and other fungal toxins suggests two primary, potentially interconnected, pathways: the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the disruption of plasma membrane integrity and function.

Induction of Reactive Oxygen Species (ROS)

A leading hypothesis for this compound's mechanism of action is the induction of oxidative stress in plant cells. Salicylaldehyde, the core chemical moiety of this compound, has been suggested to possess pro-oxidant activity, potentially through its ability to chelate metal ions, which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to a cascade of oxidative damage to cellular components.

Another toxin from P. oryzae, Mag-toxin, has been shown to induce ROS generation specifically in the mitochondria, leading to light-independent cell death.[1] This suggests that mitochondria could be a key target for this compound-induced ROS production. The accumulation of ROS can trigger a programmed cell death (PCD) pathway in plants, ultimately leading to the observed necrosis.[2][3][4]

Disruption of Plasma Membrane Function

Another plausible mechanism of this compound's phytotoxicity is the disruption of the plant cell's plasma membrane. Fungal phytotoxins are known to target the plasma membrane H+-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradient across the membrane. Inhibition of this proton pump leads to membrane depolarization, disruption of ion homeostasis, and ultimately, cellular necrosis.[4][5][6] The resulting loss of membrane integrity can be quantified by measuring electrolyte leakage from the affected tissues.

Quantitative Data on Phytotoxicity

Direct quantitative data for this compound's phytotoxicity on rice is limited in the readily available literature. However, studies on (10S,11S)-(-)-epi-pyriculol, a stereoisomer of this compound, provide valuable insights into its phytotoxic potency on buffelgrass (Cenchrus ciliaris).

| Compound | Plant Species | Assay Type | Concentration | Observed Effect | Citation |

| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Leaf Puncture Assay | 2.5 x 10⁻³ M | Strong necrosis | [7][8] |

| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Leaf Puncture Assay | 1.0 x 10⁻³ M | Active (necrosis) | [7][8] |

| (10S,11S)-(-)-epi-pyriculol | Cenchrus ciliaris | Coleoptile & Radicle Elongation | 5.0 x 10⁻³ M | Reduced seed germination, inhibited radicle elongation | [7] |

Experimental Protocols

This section details key experimental methodologies for investigating the phytotoxic mechanism of action of compounds like this compound.

Phytotoxicity Assay on Rice Leaf Segments

This protocol is adapted from studies on the phytotoxic effects of M. oryzae metabolites.[9]

Objective: To visually assess the necrosis-inducing activity of this compound on rice leaves.

Materials:

-

21-day-old dwarf indica rice plants (e.g., cultivar CO39)

-

This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)

-

Sterile deionized water

-

0.2% (w/v) gelatin solution

-

Water agar (B569324) plates (1.5% agar in water)

-

Micropipette and sterile tips

-

Growth chamber (28°C, 90% relative humidity, 16h light/8h dark cycle)

Procedure:

-

Prepare serial dilutions of this compound in sterile deionized water containing 0.2% (w/v) gelatin. Include a solvent control.

-

Excise leaf segments (approximately 5 cm) from healthy 21-day-old rice plants.

-

Place the leaf segments on the surface of water agar plates.

-

Apply 10 µl droplets of the this compound solutions and the control solutions to the surface of the leaf segments.

-

Incubate the plates in a growth chamber under controlled conditions.

-

Document the development of necrotic lesions by photography at regular intervals (e.g., daily for 5 days).

Electrolyte Leakage Assay

This protocol measures cell membrane damage by quantifying the leakage of electrolytes from plant tissues.[10][11][12][13]

Objective: To quantify the extent of cell membrane damage induced by this compound.

Materials:

-

Plant leaves treated with this compound and control leaves

-

Cork borer (e.g., 1 cm diameter)

-

Deionized water

-

Test tubes

-

Shaking water bath or orbital shaker

-

Conductivity meter

Procedure:

-

Collect leaf discs of a uniform size from both this compound-treated and control plants, avoiding major veins.

-

Rinse the leaf discs gently with deionized water to remove surface contaminants.

-

Place a set number of leaf discs (e.g., 10-15) into a test tube containing a known volume of deionized water (e.g., 20 mL).

-

Incubate the tubes on a shaker at a constant temperature for a defined period (e.g., 2-4 hours).

-

Measure the initial electrical conductivity (C1) of the solution.

-

Autoclave the tubes with the leaf discs to induce complete electrolyte leakage.

-

After cooling to room temperature, measure the final electrical conductivity (C2).

-

Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Plasma Membrane H+-ATPase Activity Assay

This protocol outlines the measurement of the hydrolytic activity of the plasma membrane H+-ATPase.[1][14][15]

Objective: To determine if this compound inhibits the activity of the plasma membrane H+-ATPase.

Materials:

-

Microsomal membrane fractions isolated from plant tissues treated with this compound and control tissues.

-

ATPase reaction buffer (e.g., 30 mM Tris-MES, pH 6.5, 50 mM KCl, 5 mM MgSO₄, 1 mM sodium molybdate, 0.1 mM Triton X-100).

-

ATP solution (e.g., 50 mM).

-

Vanadate solution (inhibitor of P-type ATPases).

-

Phosphate (B84403) standard solution.

-

Reagents for colorimetric phosphate determination (e.g., ammonium (B1175870) molybdate, ascorbic acid).

-

Spectrophotometer.

Procedure:

-

Isolate microsomal membrane fractions from plant tissues.

-

Incubate a known amount of microsomal protein with the ATPase reaction buffer in the presence and absence of vanadate.

-

Initiate the reaction by adding ATP and incubate at a specific temperature (e.g., 37°C) for a defined time.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.

-

The H+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of vanadate.

-

Compare the H+-ATPase activity in this compound-treated samples to the control samples.

Visualizations

Proposed Signaling Pathway for this compound-Induced Necrosis

Caption: Proposed mechanism of this compound-induced necrosis in plant cells.

Experimental Workflow for Investigating this compound's Mechanism of Action

Caption: Workflow for elucidating the phytotoxic mechanism of this compound.

Conclusion and Future Directions

This compound, a salicylaldehyde-type phytotoxin from the rice blast fungus Magnaporthe oryzae, induces necrotic lesions in plants. While its role in fungal pathogenicity appears non-essential, its mode of action as a phytotoxin is of significant interest for understanding plant-pathogen interactions and for potential applications in herbicide development. The current evidence points towards a mechanism involving the induction of oxidative stress, likely through the generation of reactive oxygen species, and/or the disruption of plasma membrane function via inhibition of the H+-ATPase.

Future research should focus on providing direct experimental evidence for these proposed mechanisms in rice. Key areas of investigation include:

-

Direct measurement of ROS production in rice protoplasts or leaf tissues upon treatment with purified this compound.

-

In vitro and in vivo assays to determine the inhibitory effect of this compound on rice plasma membrane H+-ATPase.

-

Studies on the effect of this compound on mitochondrial function , including membrane potential and respiration.

-

Transcriptomic and proteomic analyses of rice cells treated with this compound to identify downstream signaling components and cellular responses.

A deeper understanding of this compound's mechanism of action will not only shed light on the intricate molecular dialogue between a devastating plant pathogen and its host but may also pave the way for the development of novel, target-specific herbicides.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Microbial interaction mediated programmed cell death in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Death Be Not Proud—Cell Death Control in Plant Fungal Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of the plasma membrane proton pump (H+-ATPase) by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Electrolyte Leakage Assay to Analyze Membrane Integrity in Leaves [protocols.io]

- 14. en.bio-protocol.org [en.bio-protocol.org]

- 15. researchgate.net [researchgate.net]

The Pyriculol Biosynthesis Pathway in Pyricularia oryzae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriculol is a phytotoxic heptaketide secondary metabolite produced by the filamentous fungus Pyricularia oryzae, the causal agent of rice blast disease. While not essential for the pathogenicity of the fungus, this compound and its derivatives have been shown to induce lesions on rice leaves, suggesting a role in the complex interactions between the pathogen and its host.[1] This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic components, regulatory mechanisms, and the experimental methodologies used to elucidate this intricate metabolic network.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a cluster of genes, with the core enzyme being a highly reducing polyketide synthase (PKS), MoPKS19.[1] This gene cluster, identified as the PKS19 cluster, contains the necessary enzymatic machinery for the synthesis and modification of the polyketide backbone.

Table 1: Genes in the this compound Biosynthetic Cluster and their Functions

| Gene | Encoded Protein | Putative Function |

| MoPKS19 | Highly reducing polyketide synthase 19 | Synthesizes the heptaketide backbone of this compound and pyriculariol.[1][2] |

| MoC19OXR1 | FAD-linked oxidoreductase | Oxidation of dihydrothis compound and dihydropyriculariol to this compound and pyriculariol, respectively.[1][2] |

| PYC7 | Aldo/keto reductase | Reduction of the aldehyde forms (this compound, pyriculariol) to the alcohol forms (dihydrothis compound, dihydropyriculariol).[3][4] |

| PYC10 | Oxidoreductase | Oxidation of the alcohol forms to the aldehyde forms.[3][4] |

| MoC19TRF1 | Transcription factor | Negative regulator of MoPKS19 expression.[1] |

| MoC19TRF2 | Transcription factor | Negative regulator of MoPKS19 expression.[1] |

| MoC19OXR2 | Putative oxidase | Function not yet determined.[1] |

| MoC19RED1 | Putative reductase | Function not yet determined.[1] |

| MoC19RED2 | Putative reductase | Function not yet determined.[1] |

| MoC19RED3 | Putative reductase | Function not yet determined.[1] |

The Biosynthesis Pathway of this compound

The biosynthesis of this compound begins with the synthesis of a heptaketide backbone by the polyketide synthase MoPKS19.[1][2] This initial product then undergoes a series of reduction and oxidation reactions, catalyzed by other enzymes in the cluster, to yield the final products, this compound and its isomer pyriculariol, along with their dihydro- derivatives.

Regulation of this compound Biosynthesis

The expression of the core polyketide synthase gene, MoPKS19, is a key regulatory point in the this compound biosynthesis pathway. Two transcription factors, MoC19TRF1 and MoC19TRF2, have been identified as negative regulators of MoPKS19 expression.[1] Deletion of these transcription factors leads to an increase in MoPKS19 transcript levels.

Quantitative Data

While detailed enzyme kinetic data for the this compound biosynthesis pathway is not yet available, studies have provided quantitative insights into gene expression.

Table 2: Relative Gene Expression of MoPKS19

| Condition | Relative Expression of MoPKS19 (compared to growth in Complete Medium) | Reference |

| Growth in Rice-Extract Medium (REM) | ~5-fold increase | [2] |

| During invasive growth in rice plants | Increased expression | [2] |

Experimental Protocols

Fungal Strains and Culture Conditions

Pyricularia oryzae strain 70-15 is commonly used for studies on this compound biosynthesis.[1]

-

Complete Medium (CM): Used for routine growth of the fungus.

-

Minimal Medium (MM) and Rice-Extract Medium (REM): Used to induce secondary metabolite production.[1]

-

Cultivation: Cultures are typically grown in liquid media on a rotary shaker at 26-28°C and 120-130 rpm.[1][5] For solid media, Potato Dextrose Agar (PDA) is often used.[6]

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol provides a general workflow for creating gene knockout mutants in filamentous fungi.

Metabolite Extraction and Analysis by HPLC

-

Extraction:

-

Separate the fungal mycelium from the liquid culture by filtration.

-

Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) twice.[1]

-

Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate to dryness.[1]

-

For intracellular metabolites, extract the mycelium with a methanol (B129727)/acetone mixture.[1]

-

Resuspend the dried extract in methanol for HPLC analysis.[1]

-

-

HPLC Analysis:

-

Column: A reversed-phase C18 column is typically used.[1][11]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid) is employed.[1][11]

-

Detection: A diode array detector (DAD) or a mass spectrometer (MS) can be used for detection and identification of metabolites.[1][11]

-

Table 3: Example HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from a low to high percentage of acetonitrile |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | DAD (210-400 nm) and/or ESI-MS |

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from fungal mycelium grown under different conditions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green master mix.

-

Perform the qPCR in a real-time PCR system.

-

-

Data Analysis:

Conclusion

The elucidation of the this compound biosynthesis pathway in Pyricularia oryzae has provided significant insights into the secondary metabolism of this important plant pathogen. The identification of the PKS19 gene cluster and the characterization of its constituent enzymes have laid the groundwork for a deeper understanding of how this fungus produces a diverse array of bioactive molecules. While further research is needed to fully characterize the enzymatic kinetics and the precise regulatory networks governing this pathway, the information presented in this guide offers a solid foundation for researchers and drug development professionals interested in exploring the chemical biology of P. oryzae and the potential applications of its secondary metabolites.

References

- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apsnet.org [apsnet.org]

- 6. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]

- 7. Highly efficient gene knockout system in the maize pathogen Colletotrichum graminicola using Agrobacterium tumefaciens-mediated transformation (ATMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens [protocols.io]

- 9. Genetic transformation of filamentous fungi by Agrobacterium tumefaciens · GitHub [gist.github.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. agilent.com [agilent.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

- 14. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Analogs of Pyriculol and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriculol is a phytotoxic secondary metabolite produced by the rice blast fungus, Magnaporthe oryzae (also known as Pyricularia oryzae), the causative agent of one of the most destructive diseases of rice worldwide.[1][2][3] This polyketide-derived compound and its natural analogs are of significant interest to researchers in plant pathology, natural product chemistry, and drug discovery due to their biological activities. This technical guide provides a comprehensive overview of the natural analogs of this compound, their biological activities, the experimental protocols used to assess these activities, and the known biosynthetic and signaling pathways involved.

Natural Analogs of this compound

This compound and its analogs are structurally characterized by a substituted salicylaldehyde (B1680747) core. The primary natural analogs produced by M. oryzae can be categorized into two groups based on the oxidation state of the C1' position of the side chain: aldehyde-type and alcohol-type.

-

Aldehyde-type:

-

Alcohol-type:

Another related analog, (10S,11S)-(—)-epi-Pyriculol, has also been isolated and studied for its phytotoxic properties.[3]

Biological Activity

The biological activities of this compound and its analogs are primarily centered on their phytotoxicity, with emerging evidence of other activities such as antimicrobial effects. The aldehyde-containing analogs, this compound and Pyriculariol, are known to induce lesion-like necrosis on rice leaves, a hallmark of their phytotoxic nature.[5] In contrast, the alcohol-containing analogs, Dihydrothis compound and Dihydropyriculariol, are reported to be inactive in causing these lesions.[5]

Interestingly, while not directly causing necrosis, this compound, Dihydrothis compound, and another M. oryzae toxin, tenuazonic acid, have been shown to induce susceptibility in rice leaf sheath tissue to an incompatible race of the fungus at concentrations greater than 20 µg/mL.[6]

Quantitative Biological Activity Data

While much of the phytotoxicity data is descriptive, some quantitative data on the biological activities of this compound analogs is available.

| Compound | Organism/Cell Line | Assay | Endpoint | Result | Reference |

| (10S,11S)-(—)-epi-Pyriculol | Aliivibrio fischeri | Ecotoxicity | EC50 | > 100 mg/L | |

| Raphidocelis subcapitata | Ecotoxicity | EC50 | 46.85 mg/L | ||

| Daphnia magna | Ecotoxicity | EC50 | 24.82 mg/L | ||

| Dihydrothis compound | Streptomyces griseus | Antimicrobial | Growth Inhibition | Active | [6] |

| This compound | Oryza sativa (Rice) | Induced Susceptibility | Minimum Concentration | > 20 µg/mL | [6] |

| Dihydrothis compound | Oryza sativa (Rice) | Induced Susceptibility | Minimum Concentration | > 20 µg/mL | [6] |

Experimental Protocols

Isolation and Purification of this compound Analogs

A general procedure for the isolation of this compound and its analogs from M. oryzae cultures is as follows:

-

Fungal Culture: M. oryzae is cultured in a suitable liquid medium, such as a minimal medium (MM) or a rice extract medium (REM), to promote the production of secondary metabolites.[1] Cultures are typically grown for several days with agitation.[1]

-

Extraction: The culture filtrate is separated from the mycelium. The filtrate is then extracted with an organic solvent, such as ethyl acetate.[1]

-

Purification: The crude extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the individual analogs.[2]

Phytotoxicity Assay on Rice Leaves

The following protocol is used to assess the phytotoxic effects of this compound analogs on rice leaves:

-

Plant Material: Rice plants (e.g., cultivar CO39) are grown under controlled conditions (e.g., 28°C, 16h light/8h dark cycle, 90% relative humidity) for approximately 21 days.[1]

-

Leaf Preparation: Leaf segments are excised and placed on water agar (B569324) plates to maintain humidity.[1]

-

Compound Application: The test compounds are dissolved in a suitable solvent (e.g., methanol) and then diluted in water containing a surfactant (e.g., 0.2% w/v gelatin). A small droplet (e.g., 10 µl) of the test solution is applied to the leaf surface.[1]

-

Incubation and Observation: The treated leaves are incubated under controlled conditions for several days (e.g., 5 days). The development of necrotic lesions is observed and documented.[1]

Antimicrobial Activity Assay (Broth Microdilution)

To determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacteria or fungi:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biosynthesis and Signaling Pathways

This compound Biosynthesis Pathway

The biosynthesis of this compound and its analogs is governed by a gene cluster in M. oryzae. The core of this cluster is the polyketide synthase gene, MoPKS19.[1] The interconversion between the aldehyde and alcohol forms is a critical step in determining the biological activity of these compounds and is controlled by oxidoreductases. For instance, the gene MoC19OXR1 encodes an oxidase responsible for converting the alcohol forms to the phytotoxic aldehyde forms.[1][2] Conversely, an aldo/keto reductase, PYC7, is responsible for the reduction of the aldehyde to the alcohol form.[7]

Interaction with Plant Signaling Pathways

The precise molecular targets and signaling pathways in rice that are directly affected by this compound remain an active area of research. However, it is known that phytotoxins from M. oryzae can trigger defense responses in the host plant. The interaction of M. oryzae with rice can activate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to plant immunity.[8][9] These pathways can lead to the production of rice's own defense compounds, such as phytoalexins. It is plausible that the necrotic lesions caused by this compound are a result of the induction of a hypersensitive-like response or other defense-related programmed cell death pathways in the plant. Further research, such as transcriptomic studies of rice treated with purified this compound, is needed to elucidate the specific genes and pathways that are modulated by this phytotoxin.[10]

Conclusion

This compound and its natural analogs represent a fascinating family of fungal secondary metabolites with significant biological activity, particularly as phytotoxins. The aldehyde-containing members are the primary drivers of this phytotoxicity. While qualitative data on their effects are more readily available, the field would greatly benefit from more extensive quantitative studies to determine the precise potency of these compounds in various biological assays. Understanding the intricate details of their biosynthesis and their interaction with plant signaling pathways will not only provide deeper insights into the mechanisms of rice blast disease but may also open avenues for the development of novel herbicides or other agrochemical agents. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the intriguing biology of these natural products.

References

- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function | MDPI [mdpi.com]

- 5. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the production of phytotoxin this compound in Pyricularia oryzae by aldehyde reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rice fungal MAMP-responsive MAPK cascade regulates metabolic flow to antimicrobial metabolite synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Transcriptomic and Ultrastructural Analyses of Pyricularia Oryzae Treated With Fungicidal Peptaibol Analogs of Trichoderma Trichogin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyriculol in Magnaporthe oryzae Pathogenicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals in mycology and plant pathology.

Executive Summary

Magnaporthe oryzae, the causal agent of rice blast disease, produces a diverse array of secondary metabolites. Among these, the polyketide pyriculol has been investigated for its potential role as a virulence factor due to its phytotoxic activity. This technical guide synthesizes the current understanding of this compound's involvement in M. oryzae pathogenicity, drawing upon key genetic and metabolomic studies. The central finding, established through targeted gene knockout experiments, is that This compound is not required for the infection of rice by Magnaporthe oryzae . While this compound and its derivatives can induce necrotic lesions on rice leaves when applied exogenously, the fungus's ability to infect and cause disease remains unimpaired in the absence of this compound biosynthesis. This guide provides an in-depth review of the experimental evidence, detailed methodologies, and the genetic and biochemical pathways governing this compound production.

Introduction

Magnaporthe oryzae represents a significant threat to global rice production, causing the devastating blast disease[1]. The fungus employs a sophisticated infection strategy, involving the formation of a specialized infection structure called an appressorium to breach the plant cuticle[1]. During colonization, it secretes a cocktail of effector molecules and secondary metabolites to manipulate host defenses and facilitate invasive growth[2].

Secondary metabolites, low-molecular-weight organic compounds, are known to play critical roles in fungal development and interactions with other organisms. In plant pathogenic fungi, they can act as phytotoxins, virulence factors, or signaling molecules. This compound, a heptaketide secondary metabolite, was isolated from M. oryzae and observed to cause lesion formation on rice leaves, suggesting it could be a virulence factor[3][4]. However, this hypothesis has been rigorously tested through genetic manipulation of the this compound biosynthetic pathway.

Genetic and Phenotypic Analysis of this compound Biosynthesis

The biosynthesis of this compound is governed by a gene cluster, with the polyketide synthase gene MoPKS19 being central to its production[3][5]. Genetic inactivation of key enzymes in this pathway has enabled a definitive assessment of this compound's role in pathogenicity. The phenotypes of the generated mutants are summarized below.

Data Presentation: Summary of Mutant Phenotypes

| Fungal Strain | Genotype | This compound & Derivatives Production | Phytotoxicity of Culture Extract | Pathogenicity on Rice | Reference |

| MoWT | Wild-Type (70-15) | Produces this compound, pyriculariol, and their dihydro derivatives. | Induces lesions on rice leaves. | Pathogenic | [3][6] |

| ΔMopks19 | MoPKS19 knockout | Production of this compound, pyriculariol, and their dihydro derivatives is abolished. | Fails to induce lesions on rice leaves. | As pathogenic as wild-type. | [3][4][6] |

| ΔMoC19oxr1 | MoC19OXR1 knockout | Produces only the reduced forms: dihydrothis compound and dihydropyriculariol. | Fails to induce lesions on rice leaves. | As pathogenic as wild-type. | [3][6] |

| OE-MoC19OXR1 | MoC19OXR1 overexpression | Exclusively produces the oxidized form, this compound. | Induces lesions on rice leaves. | Not explicitly stated, but inferred to be pathogenic. | [3][6] |

The data unequivocally demonstrates a disconnect between the phytotoxic activity of this compound when applied externally and its necessity for the infection process. Mutants incapable of producing this compound (ΔMopks19) or its oxidized, more phytotoxic forms (ΔMoC19oxr1) retain full pathogenic capabilities, causing rice blast disease to the same extent as the wild-type strain[4][5][7].

Signaling and Biosynthetic Pathways

This compound Biosynthetic Pathway

The production of this compound originates from a polyketide precursor synthesized by MoPKS19. Subsequent modifications, including oxidation and reduction steps, yield the various this compound derivatives. The gene MoC19OXR1, located in the same cluster as MoPKS19, encodes an oxidase responsible for converting the dihydrothis compound/dihydropyriculariol (alcohol forms) to this compound/pyriculariol (aldehyde forms)[3][6].

Regulation of this compound Biosynthesis

The expression of the core biosynthetic gene, MoPKS19, is negatively regulated by two transcription factors, MoC19TRF1 and MoC19TRF2, which are also part of the gene cluster. This indicates a tight transcriptional control over this compound production[3][6].

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strain: Magnaporthe oryzae strain 70-15 (MoWT) and its derivatives were used.

-

Growth Medium: Fungi were maintained on complete medium (CM) for vegetative growth.

-

Secondary Metabolite Production: For induction of this compound biosynthesis, mycelia were transferred from CM to a minimal medium (MM) or a rice extract medium (REM) and grown in submerged cultures[8].

Generation of Gene Inactivation Mutants

-

Method: A targeted gene replacement strategy based on homologous recombination was employed. Modern protocols often enhance this with CRISPR/Cas9 for improved efficiency[3][5].

-

Construct Generation: A gene replacement cassette, typically containing a hygromycin resistance marker (hph), was created. This cassette was flanked by DNA sequences homologous to the regions upstream and downstream of the target gene's open reading frame (e.g., MoPKS19).

-

Transformation: Protoplasts were generated from young fungal mycelia by enzymatic digestion of the cell wall. The gene replacement cassette was then introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

Selection and Verification: Transformants were selected on a medium containing the appropriate antibiotic (e.g., hygromycin). Successful gene replacement was confirmed by PCR analysis and Southern blotting to ensure the correct integration of the cassette and absence of the target gene.

Metabolite Extraction and Analysis

-

Extraction: Fungal cultures were grown for a specified period (e.g., 8 hours) in REM. The culture filtrate was then extracted with an organic solvent, such as ethyl acetate. The organic phase was collected and evaporated to dryness.

-

HPLC Analysis: The dried extract was redissolved in methanol (B129727) and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector and a mass spectrometer (LC-MS)[8].

-

Quantification: Compounds were identified and quantified by comparing their retention times and mass spectra to those of purified standards of this compound, pyriculariol, dihydrothis compound, and dihydropyriculariol[8].

Phytotoxicity Assay

-

Plant Material: Leaf segments (approx. 5 cm) were excised from 3-week-old susceptible rice plants (e.g., cultivar CO-39).

-

Application: Crude extracts from fungal cultures (or purified compounds) dissolved in a suitable solvent were applied to small, wounded sites on the adaxial surface of the leaf segments. The solvent alone was used as a negative control.

-

Incubation and Observation: The treated leaf segments were incubated in a humid chamber under light for 48-72 hours. The formation of necrotic lesions around the application site was recorded as a positive phytotoxic effect[1].

Plant Infection (Pathogenicity) Assay

-

Inoculum Preparation: Conidia were harvested from 10- to 14-day-old fungal cultures grown on oatmeal agar (B569324) plates. The conidial suspension was filtered and adjusted to a concentration of 1 x 10^5 conidia/mL in a 0.2% (w/v) gelatin solution.

-

Inoculation: The conidial suspension was sprayed onto whole, 3- to 4-week-old susceptible rice plants.

-

Incubation: Inoculated plants were kept in a controlled environment chamber with high humidity (>90%) for the first 24 hours to promote infection, followed by a 12-hour light/dark cycle.

-

Disease Scoring: Disease symptoms (blast lesions) were observed and scored 5-7 days post-inoculation. The severity of the disease caused by mutant strains was compared to that caused by the wild-type strain[9][10].

Conclusion and Implications

For researchers and drug development professionals, this finding suggests that targeting the this compound biosynthetic pathway is unlikely to be an effective strategy for controlling rice blast disease. Future efforts in developing chemical interventions should focus on pathways and factors that are essential for fungal viability, appressorium formation, or the suppression of host immunity. The dispensability of this compound highlights the complexity and redundancy of fungal virulence mechanisms and underscores the importance of genetic validation for identifying robust drug targets.

References

- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tus.elsevierpure.com [tus.elsevierpure.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. chinbullbotany.com [chinbullbotany.com]

- 8. researchgate.net [researchgate.net]

- 9. The transcriptional landscape of plant infection by the rice blast fungus Magnaporthe oryzae reveals distinct families of temporally co-regulated and structurally conserved effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Fungal Production of Pyriculol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species known to produce Pyriculol and its analogs. It delves into the biosynthetic pathways, quantitative production data, and detailed experimental protocols relevant to the study of this phytotoxin. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.

Fungal Species Producing this compound and its Analogs

The primary fungal species recognized for its production of this compound is Magnaporthe oryzae (also known by its anamorph name, Pyricularia oryzae), the causal agent of rice blast disease.[1][2][3] Another closely related species, Pyricularia grisea , has been identified as a producer of (10S,11S)-(—)-epi-pyriculol, a stereoisomer of this compound.[4][5]

These fungi synthesize a range of related polyketide compounds, including pyriculariol, dihydrothis compound, and dihydropyriculariol.[3] While this compound and its aldehyde derivatives have been shown to induce lesion-like necrosis on rice leaves, the alcohol derivatives are reported to be inactive.[3] Interestingly, while this compound can cause lesions, it has been demonstrated that it is not essential for the pathogenicity of M. oryzae.[1][6]

Quantitative Production of this compound Analogs

The production of this compound and its analogs is highly dependent on the fungal isolate and the culture conditions. Quantitative data for (10S,11S)-(—)-epi-pyriculol production by various isolates of Pyricularia grisea grown in Potato Dextrose Broth (PDB) are summarized below.

| Fungal Isolate | (10S,11S)-(—)-epi-pyriculol Concentration (µg/mL) |

| Isolate 3 | 12.5 |

| Isolate 4 | 15.0 |

| Isolate 9 | 17.5 |

Data extracted from studies on Pyricularia grisea isolates from buffelgrass leaves. The concentrations were determined by HPLC analysis of organic extracts from liquid cultures.[4][7]

In studies with Magnaporthe oryzae, the highest production of this compound was observed in a rice-extract medium (REM), while the highest total yield of secondary metabolites was found in a minimal medium (MM).[8]

Biosynthesis of this compound in Magnaporthe oryzae

The biosynthesis of this compound in M. oryzae is orchestrated by a gene cluster centered around the polyketide synthase (PKS) gene, MoPKS19 .[1][2] The expression of MoPKS19 correlates with the rate of this compound biosynthesis.[1][2][6] Several other genes within this cluster play crucial roles in the modification and regulation of the polyketide backbone.

Key genes in the this compound biosynthesis cluster include:

-

MoC19OXR1 : A putative oxidase. Overexpression of this gene leads to the exclusive production of this compound, while its inactivation results in the accumulation of dihydrothis compound and dihydropyriculariol.[1]

-

MoC19TRF1 and MoC19TRF2 : Transcription factors that act as negative regulators of MoPKS19 expression.[1]

-

PYC7 : An aldo/keto reductase responsible for the reduction of aldehyde forms of pyriculols to their alcohol congeners.[9]

-

PYC10 : An oxidase involved in the conversion of alcohol forms to aldehyde forms.[9]

The interplay between these enzymes allows the fungus to control the levels of different this compound analogs.[9][10]

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound and its derivatives in Magnaporthe oryzae.

Experimental Protocols

This section provides detailed methodologies for the culture of this compound-producing fungi and the subsequent extraction, purification, and analysis of this compound.

Fungal Culture for this compound Production

Objective: To cultivate Magnaporthe oryzae or Pyricularia grisea under conditions that promote the production of this compound and its analogs.

Materials:

-

Magnaporthe oryzae or Pyricularia grisea isolates

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture media:

-

Potato Dextrose Broth (PDB)

-

Minimal Medium (MM)

-

Rice-Extract Medium (REM): 10 g of shredded leaves from 28-day-old rice plants added to 1 L of MM before sterilization.[8]

-

-

Sterile flasks

-

Orbital shaker incubator

Procedure:

-

Maintain fungal isolates on PDA plates at 4°C.[11]

-

For liquid cultures, inoculate sterile PDB, MM, or REM with mycelial plugs from the PDA plates.

-

Incubate the liquid cultures on an orbital shaker (e.g., 120 rpm) at a controlled temperature (e.g., 26-28°C) for a specified period (e.g., 7-14 days).[8][11]

Extraction of this compound from Fungal Cultures

Objective: To extract this compound and its analogs from the fungal culture broth.

Materials:

-

Fungal liquid culture

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.[8]

-

Extract the culture filtrate with an equal volume of ethyl acetate twice in a separatory funnel.[8]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[11]

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[8][11]

Purification and Quantification of this compound by HPLC

Objective: To purify and quantify this compound from the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude extract

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

HPLC system with a C18 reversed-phase column and a UV detector

-

This compound standard

Procedure:

-

Dissolve the crude extract in methanol to a known concentration (e.g., 10 mg/mL).[8]

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Set up the HPLC method with a C18 column. A typical mobile phase gradient consists of acetonitrile and water (acidified with formic acid).[8][4]

-

Monitor the elution at a specific wavelength (e.g., 210 nm) where this compound absorbs.[12]

-

Prepare a calibration curve using a this compound standard of known concentrations to quantify the amount of this compound in the sample.

Experimental Workflow for this compound Production and Analysis

The following diagram outlines the general workflow from fungal culture to the analysis of this compound.

Signaling Pathways Influencing this compound Production

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks. In Magnaporthe oryzae, the Cell Wall Integrity (CWI) pathway is a key signaling cascade that, in addition to maintaining cell wall homeostasis, influences morphogenesis and secondary metabolism.[9][13] The CWI pathway, which includes components like protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), can crosstalk with other signaling pathways to regulate fungal development and the expression of biosynthetic gene clusters, including that of this compound.[9][13] For instance, ceramide, a component of the sphingolipid biosynthesis pathway, has been shown to act upstream of the PKC-mediated CWI pathway, affecting appressorium development and pathogenicity.[14]

Hypothetical Signaling Cascade for this compound Regulation

The diagram below presents a hypothetical model of how environmental cues might be transduced through the CWI pathway to influence the expression of the this compound biosynthetic genes.

References

- 1. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. Secondary Metabolites of the Rice Blast Fungus Pyricularia oryzae: Biosynthesis and Biological Function | MDPI [mdpi.com]

- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of (10 S,11 S)-(-)- epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Figure 3 from Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) | Semantic Scholar [semanticscholar.org]

- 8. Unravelling the biosynthesis of this compound in the rice blast fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. journals.asm.org [journals.asm.org]

In-Depth Technical Guide to Pyriculol: Physicochemical Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals